molecular formula C11H9F2N3O B8556594 5-Fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine

5-Fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine

Cat. No. B8556594
M. Wt: 237.21 g/mol
InChI Key: ZALZMUXMSIVXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H9F2N3O and its molecular weight is 237.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine

Molecular Formula

C11H9F2N3O

Molecular Weight

237.21 g/mol

IUPAC Name

5-fluoro-2-[(4-fluorophenyl)methoxy]pyrimidin-4-amine

InChI

InChI=1S/C11H9F2N3O/c12-8-3-1-7(2-4-8)6-17-11-15-5-9(13)10(14)16-11/h1-5H,6H2,(H2,14,15,16)

InChI Key

ZALZMUXMSIVXKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C(=N2)N)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-fluorobenzyl alcohol (2.56 g, 20.3 mmol) in 1,4-dioxane (20 mL) was added 60% NaH (0.813 g, 20.3 mmol) in several portions over a period of 10 min. To the magnetically stirred solution was added 2-Chloro-5-fluoropyrimidin-4-amine* (2.00 g, 13.6 mmol) and the mixture was stirred at room temperature until gas evolution subsided. The reaction mixture was then heated in a CEM Discover microwave reactor at 120° C. for 90 min. The cooled reaction mixture was partitioned between ethyl acetate and water, the organic phase was concentrated, and the product was purified by column chromatography (hexane/ethyl acetate gradient) to yield 5-fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine (1.66 g, 52% yield) as a white solid: mp 129-131° C.; 1H NMR (300 MHz, CDCl3) δ 7.91 (d, J=2.6 Hz, 1H), 7.42 (m, 2H), 7.03 (m, 2H), 5.27 (s, 2H), 5.05 (br s, 2H); MS (ESI) m/z 238 (M+H)+. *4-Amino-2-chloro-5-fluoropyrimidine can be purchased commercially or can be prepared through known literature methods.
Quantity
2.56 g
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reactant
Reaction Step One
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0.813 g
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reactant
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 4-fluorobenzyl alcohol (2.56 g, 20.3 mmol) in 1,4-dioxane (20 mL) was added 60% NaH (0.813 g, 20.3 mmol) in several portions over a period of 10 min. To the magnetically stirred solution was added 4-amino-2-chloro-5-fluoropyrimidine* (2.00 g, 13.6 mmol) and the mixture was stirred at room temperature until gas evolution subsided. The reaction mixture was then heated in a CEM Discover microwave reactor at 120° C. for 90 min. The cooled reaction mixture was partitioned between ethyl acetate and water, the organic phase was concentrated, and the product was purified by column chromatography (hexane/ethyl acetate gradient) to yield 5-fluoro-2-(4-fluorobenzyloxy)pyrimidin-4-amine (1.66 g, 52% yield) as a white solid: mp 129-131° C.; 1H NMR (300 MHz, CDCl3) δ 7.91 (d, J=2.6 Hz, 1H), 7.42 (m, 2H), 7.03 (m, 2H), 5.27 (s, 2H), 5.05 (br s, 2H); MS (ESI) m/z 238 (M+H)+. *4-Amino-2-chloro-5-fluoropyrimidine can be purchased commercially or can be prepared through known literature methods. 1. Hayashi, T.; Kawakami, T. JP Patent 2005126389 2. Durr, G. J. J. Med. Chem. 1965, 8(2), 253.
Quantity
2.56 g
Type
reactant
Reaction Step One
Name
Quantity
0.813 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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